Cas no 86123-10-6 (Fmoc-D-Phe-OH)

Fmoc-d-phe-oh is a phenylalanine derivative
Fmoc-D-Phe-OH structure
Fmoc-D-Phe-OH structure
Fmoc-D-Phe-OH
86123-10-6
C24H21NO4
387.427846670151
MFCD00062955
60949
87559393

Fmoc-D-Phe-OH Properties

Names and Identifiers

    • Fmoc-D-Phenylalanine
    • FMOC-D-Phenylalanine-OH
    • Fmoc-D-Phe-OH
    • N-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine
    • Fmoc-D-Phc-OH
    • NALPHA-9-Fluorenylmethoxycarbonyl-D-phenylalanine
    • FmocAV21690
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-3-phenylpropanoic acid
    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
    • 9-FLUORENYLMETHOXYCARBONYL-D-PHENYLALANINE
    • Fmoc-D-Phe
    • FMoc-D-Phe-OH FMoc-D-Phenylalanine
    • Fmoc-D-Phe-OPfp
    • N-Fmoc-D-phenylalanine
    • D-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • Fmoc-(R)-beta-phenylalanine
    • Fmoc-D-beta-phenylalanine
    • Fmoc-DPhe-OH
    • D-Fmoc-Phenylalanine
    • PubChem10030
    • Fmoc--cyclohexyl-D-Ala-OH
    • KSC496O5B
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine (ACI)
    • (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
    • (2R)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)-3-phenylpropanoic acid
    • (R)-3-Phenyl-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]propionic acid
    • (R)-N-Fmoc-phenylalanine
    • 223: PN: US20070042401 PAGE: 29 claimed protein
    • 3: PN: WO2022213118 TABLE: 12 claimed sequence
    • 914: PN: WO2006135786 PAGE: 59 claimed protein
    • M03371
    • AKOS015837405
    • DCSD 002855 (1)
    • BDBM50121969
    • (r)-3-phenyl-2-(9h-fluoren-9-ylmethoxycarbonylamino)-propionic acid
    • Z1723944681
    • Fmoc-D-Phe-OH, >=98.0%
    • N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-D-PHENYLALANINE
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]phenylalanine
    • 86123-10-6
    • AU-004/43510613
    • (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
    • S98AJ2BS3A
    • EN300-649822
    • (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanine
    • (2R)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID
    • CHEMBL348015
    • F0605
    • (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-phenylpropanoic acid
    • SCHEMBL118169
    • AC-24163
    • F11068
    • J-300208
    • HY-W011026
    • N-(9-FLUORENYLMETHOXYCARBONYL)-D-PHENYLALANINE
    • MFCD00062955
    • DS-1654
    • CS-W011742
    • (r)-n-fmoc-phenylalanine
    • (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid
    • +Expand
    • MFCD00062955
    • SJVFAHZPLIXNDH-JOCHJYFZSA-N
    • 1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
    • C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@@H](C(=O)O)CC1C=CC=CC=1
    • 4767931

Computed Properties

  • 387.147058g/mol
  • 0
  • 4.6
  • 2
  • 4
  • 7
  • 387.147058g/mol
  • 387.147058g/mol
  • 75.6Ų
  • 29
  • 551
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 2
  • 0

Experimental Properties

  • 4.61190
  • 75.63000
  • 38 ° (C=1, DMF)
  • 620.1℃ at 760 mmHg
  • 182.0 to 187.0 deg-C
  • 328.8±30.1 °C
  • White powder
  • Not determined
  • +36 ~ +40° (c=1, DMF)
  • 1.2760

Fmoc-D-Phe-OH Security Information

Fmoc-D-Phe-OH Customs Data

  • 29242990

Fmoc-D-Phe-OH Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0038UQ-10g
D-Fmoc-Phenylalanine
86123-10-6 98%
10g
$8.00 2024-04-21
AAPPTec
AFF201-25g
Fmoc-D-Phe-OH
86123-10-6
25g
$70.00 2024-07-19
abcr
AB175837-10 g
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-phenylalanine, 98% (Fmoc-D-Phe-OH); .
86123-10-6 98%
10g
€77.40 2023-05-07
Ambeed
A148507-5g
Fmoc-D-Phe-OH
86123-10-6 98%
5g
$7.0 2024-05-30
Apollo Scientific
OR904199-100g
Fmoc-D-Phenylalanine
86123-10-6 99%
100g
£48.00 2024-05-23
Enamine
EN300-649822-0.05g
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid
86123-10-6 95%
0.05g
$19.0 2023-07-10
eNovation Chemicals LLC
D695445-100g
N-Fmoc-D-phenylalanine
86123-10-6 98%
100g
$105 2021-09-24
Fluorochem
M03371-1g
Fmoc-D-Phe-OH
86123-10-6 98%
1g
£10.00 2022-02-28
MedChemExpress
HY-W011026-25g
Fmoc-D-Phe-OH
86123-10-6
25g
¥200 2023-08-31
TargetMol Chemicals
T65589-25g
Fmoc-D-Phe-OH
86123-10-6
25g
¥ 299 2024-07-19

Fmoc-D-Phe-OH Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Acetonitrile ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid ;  pH 2
Reference
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ,  Water
Reference
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane
Reference
Application of metal-free triazole formation in the synthesis of cyclic RGD-DTPA conjugates
van Berkel, Sander S.; et al, ChemBioChem, 2008, 9(11), 1805-1815

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C; 5 min, 0 °C; 7 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site
Melnikov, Sergey V.; et al, Nucleic Acids Research, 2019, 47(4), 2089-2100

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  10 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Structure-Based Design of Pseudopeptidic Inhibitors for SIRT1 and SIRT2
Huhtiniemi, Tero; et al, Journal of Medicinal Chemistry, 2011, 54(19), 6456-6468

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 -
Reference
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
Reference
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

Synthetic Circuit 8

Reaction Conditions
Reference
Synergistic effects on enantioselectivity of zwitterionic chiral stationary phases for separations of chiral acids, bases, and amino acids by HPLC
Hoffmann, Christian V.; et al, Analytical Chemistry (Washington, 2008, 80(22), 8780-8789

Synthetic Circuit 9

Reaction Conditions
Reference
Total synthesis and stereochemical assignment of sunshinamide and its anticancer activity
Mondal, Joyanta; et al, Organic Letters, 2020, 22(3), 1188-1192

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
1.2 -
2.1 Reagents: Sodium hydroxide Solvents: Water
2.2 -
Reference
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
1.2 -
2.1 Reagents: Sodium hydroxide Solvents: Water
2.2 -
Reference
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Methanol
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt
2.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
Reference
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
1.2 -
2.1 Reagents: Sodium hydroxide Solvents: Water
2.2 -
Reference
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Rhodium, tetrakis[μ-(octanoato-κO:κO′)]di-, (Rh-Rh) Solvents: Diethyl ether ;  10 min, rt → 45 °C; 3 h, 45 °C
2.1 Reagents: 2-Iodoxybenzoic acid Solvents: Methanol
2.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt
3.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
Reference
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
2.1 Reagents: Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
2.2 -
3.1 Reagents: Sodium hydroxide Solvents: Water
3.2 -
Reference
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Dichloromethane
1.2 Reagents: Triethylamine
2.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
2.2 -
3.1 Reagents: Sodium hydroxide Solvents: Water
3.2 -
Reference
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
2.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
2.2 -
3.1 Reagents: Sodium hydroxide Solvents: Water
3.2 -
Reference
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: 4-Acetamidobenzenesulfonyl azide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  10 min, 0 °C; 3 h, 35 °C
2.1 Reagents: Rhodium, tetrakis[μ-(octanoato-κO:κO′)]di-, (Rh-Rh) Solvents: Diethyl ether ;  10 min, rt → 45 °C; 3 h, 45 °C
3.1 Reagents: 2-Iodoxybenzoic acid Solvents: Methanol
3.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt
4.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
Reference
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Titanium tetrachloride Solvents: Acetonitrile ;  overnight, rt
2.1 Reagents: 4-Acetamidobenzenesulfonyl azide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  10 min, 0 °C; 3 h, 35 °C
3.1 Reagents: Rhodium, tetrakis[μ-(octanoato-κO:κO′)]di-, (Rh-Rh) Solvents: Diethyl ether ;  10 min, rt → 45 °C; 3 h, 45 °C
4.1 Reagents: 2-Iodoxybenzoic acid Solvents: Methanol
4.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt
5.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
Reference
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

Fmoc-D-Phe-OH Raw materials

Fmoc-D-Phe-OH Preparation Products

Fmoc-D-Phe-OH Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:86123-10-6)
SUN WEN TING
13914000513
sales1@senfeida.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:86123-10-6)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:86123-10-6)
JI ZHI SHI JI
18117592386
3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:86123-10-6)
A LA DING
anhua.mao@aladdin-e.com

Fmoc-D-Phe-OH Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:86123-10-6)Fmoc-D-phenylalanine
sfd8520
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:86123-10-6)Fmoc-D-Phe-OH
A841564
99%
1kg
276.0